((3-Chloro-4-nitrophenyl)azo)malononitrile
Overview
Description
((3-Chloro-4-nitrophenyl)azo)malononitrile is an organic compound characterized by the presence of a chloro, nitro, and azo group attached to a phenyl ring, along with a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Chloro-4-nitrophenyl)azo)malononitrile typically involves the diazotization of 3-chloro-4-nitroaniline followed by coupling with malononitrile. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
((3-Chloro-4-nitrophenyl)azo)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield ((3-Chloro-4-aminophenyl)azo)malononitrile, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
((3-Chloro-4-nitrophenyl)azo)malononitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.
Industry: Utilized in the production of dyes and pigments, as well as in materials science for developing new functional materials.
Mechanism of Action
The mechanism of action of ((3-Chloro-4-nitrophenyl)azo)malononitrile involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer processes, while the nitro and chloro groups can engage in various chemical interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- ((4-Nitrophenyl)azo)malononitrile
- ((3-Chloro-phenyl)azo)malononitrile
- ((3-Nitrophenyl)azo)malononitrile
Uniqueness
((3-Chloro-4-nitrophenyl)azo)malononitrile is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to similar compounds, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-[(3-chloro-4-nitrophenyl)diazenyl]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN5O2/c10-8-3-6(1-2-9(8)15(16)17)13-14-7(4-11)5-12/h1-3,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHZPMXZVQJJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC(C#N)C#N)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6017-51-2 | |
Record name | Malononitrile, ((3-chloro-4-nitrophenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006017512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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